2-(p-Tolyl)-2,5-dihydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
188643-51-8 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-7,11H,8H2,1H3 |
InChI Key |
PPZZFMZROCNEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=CCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 P Tolyl 2,5 Dihydrofuran and Its Derivatives
Transition-Metal-Catalyzed Annulations and Cyclizations
Transition metals play a pivotal role in the construction of the 2,5-dihydrofuran (B41785) ring system. Palladium and gold catalysts, in particular, have been extensively explored for their ability to facilitate a variety of annulation and cyclization reactions, leading to the formation of 2-(p-Tolyl)-2,5-dihydrofuran and related compounds with high levels of control over regio- and stereoselectivity.
Palladium-Catalyzed Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis of dihydrofurans is well-documented. The Mizoroki-Heck reaction and methodologies involving palladacycle intermediates are prominent examples of palladium-catalyzed routes to these heterocyclic compounds.
The asymmetric Mizoroki-Heck reaction provides a powerful tool for the enantioselective synthesis of 2-aryl-2,5-dihydrofurans. This reaction typically involves the coupling of a cyclic olefin, such as 2,3-dihydrofuran (B140613), with an aryl halide or triflate in the presence of a chiral palladium catalyst. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
In the asymmetric arylation of 2,3-dihydrofuran with aryl triflates, a palladium catalyst generated from Pd(OAc)₂ and (R)-BINAP has been utilized. scispace.com This reaction can lead to the formation of optically active (S)-2-aryl-2,5-dihydrofuran as a minor product, alongside the major product, (R)-2-aryl-2,3-dihydrofuran. scispace.com The regioselectivity and enantiomeric purity of the products are influenced by the base employed in the reaction. scispace.com For instance, the use of a sterically hindered and highly basic amine like 1,8-bis(dimethylamino)naphthalene (Proton Sponge) can favor the formation of the 2,3-dihydrofuran isomer with high enantioselectivity. scispace.com
Furthermore, the palladium-catalyzed asymmetric intermolecular Mizoroki-Heck reaction has been developed for the construction of a chiral quaternary carbon center, affording 2,2-disubstituted 2,5-dihydrofurans in high yields and with excellent enantioselectivity. semanticscholar.org This approach has been successfully applied to the reaction of 5-substituted-2,3-dihydrofurans with aryl triflates. semanticscholar.org
| Aryl Triflates | Chiral Ligand | Product(s) | Enantiomeric Excess (ee) | Reference |
| Aryl triflate (1) | (R)-BINAP | (S)-2-aryl-2,5-dihydrofuran (3) (minor) | Not specified for minor product | scispace.com |
| 4-Methoxyphenyl trifluoromethanesulfonate | Not specified | 2,2-disubstituted 2,5-dihydrofuran | Excellent | semanticscholar.org |
Palladacycles, which are organopalladium compounds featuring a metal atom within a ring system, have emerged as effective catalysts for regioselective Heck reactions. wikipedia.org A phosphorus-containing palladacycle has been shown to catalyze the regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts to selectively afford 2-aryl-2,5-dihydrofurans in good yields. organic-chemistry.orgnih.govorganic-chemistry.org
This method offers a high degree of regiocontrol, favoring the formation of the 2,5-dihydrofuran isomer. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org Mechanistic studies and DFT calculations have indicated that the regioselectivity is determined at the reductive elimination step rather than through the isomerization of intermediates. nih.govorganic-chemistry.org The use of diaryliodonium salts as the aryl source is a key feature of this methodology, leading to the preferential formation of the thermodynamically less stable 2,5-dihydrofuran product. researchgate.net
| Aryl Source | Catalyst | Product | Yield | Reference |
| Diaryliodonium salts | P-containing palladacycle | 2-aryl-2,5-dihydrofurans | Good | organic-chemistry.orgnih.govorganic-chemistry.org |
| Aryl iodides | P-containing palladacycle | 2-aryl-2,3-dihydrofurans | Good | nih.govorganic-chemistry.org |
Gold-Catalyzed Cyclizations
Gold catalysis has gained prominence in recent years for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. These methods provide efficient routes to substituted dihydrofurans.
A gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols has been developed for the synthesis of a variety of 2,5-dihydrofurans. organic-chemistry.orgacs.orgnih.gov This reaction demonstrates a broad substrate scope and tolerance for various functional groups. organic-chemistry.orgacs.org
The proposed mechanism involves the formation of an α-hydroxy allene (B1206475) intermediate, which then undergoes a 5-endo-dig cyclization to furnish the 2,5-dihydrofuran ring. organic-chemistry.orgacs.org While attempts at achieving asymmetric catalysis in this reaction have been made, they have so far resulted in only moderate enantioselectivity. acs.org
| Reactants | Catalyst System | Product | Yield | Reference |
| α-Diazoesters and propargyl alcohols | JohnPhosAuCl/AgSbF₆ | 2,5-dihydrofurans | Up to 81% | organic-chemistry.org |
Gold-catalyzed intramolecular hydroalkoxylation of functionalized hydroxyallenic esters offers a selective method for the synthesis of 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans. organic-chemistry.org This reaction proceeds in good to excellent yields via a 5-endo cyclization mode. organic-chemistry.org
The reaction is typically catalyzed by a combination of a gold(I) chloride precatalyst, such as Ph₃PAuCl, and a silver salt co-catalyst, like AgOTf. organic-chemistry.org This catalytic system effectively promotes the intramolecular attack of the hydroxyl group onto the central carbon of the allene, leading to the formation of the desired 2,5-dihydrofuran ring. organic-chemistry.org
| Substrate | Catalyst System | Product | Yield | Reference |
| Functionalized hydroxyallenic esters | Ph₃PAuCl / AgOTf | 2-alkyl- and aryl-3-ethoxycarbonyl-2,5-dihydrofurans | Good to excellent | organic-chemistry.org |
Chirality Transfer in Cyclization of Functionalized α-Hydroxyallenes
The cyclization of functionalized α-hydroxyallenes presents an effective method for synthesizing 2,5-dihydrofurans, particularly notable for its ability to transfer chirality from an allene axis to a stereocenter. organic-chemistry.orgacs.org This transformation can be catalyzed by various coinage and transition metals, with gold(III) chloride being a particularly mild and efficient catalyst. organic-chemistry.orgacs.org The reaction proceeds at room temperature and facilitates the conversion of alkyl- and alkenyl-substituted α-hydroxyallenes into tri- and tetrasubstituted dihydrofurans in good to excellent yields. acs.org
A significant advantage of this method is the complete axis-to-center chirality transfer, allowing for the stereoselective preparation of functionalized 2,5-dihydrofurans, which are important structural motifs in numerous natural products. organic-chemistry.orgacs.org The gold-catalyzed protocol is user-friendly, often not requiring an aqueous workup. acs.org Other catalysts, such as those based on silver (Ag(I)), have also been utilized for the intramolecular cyclization of allenols to form the 2,5-dihydrofuran scaffold. nih.govnih.gov The electrophilic cyclization of these allenes is a highly attractive route to these heterocyclic compounds. nih.gov
| Catalyst | Substrate | Key Feature | Yield | Source |
|---|---|---|---|---|
| Gold(III) chloride (5-10 mol %) | Functionalized α-hydroxyallenes | Complete axis-to-center chirality transfer | Good to Excellent | organic-chemistry.orgacs.org |
| Ag(I) salts | Allenols | Intramolecular nucleophilic addition | Not specified | nih.gov |
Rhodium-Catalyzed Reactions
Rhodium complexes are versatile catalysts capable of mediating a variety of transformations to produce dihydrofuran structures. These reactions often involve the in situ generation of reactive rhodium carbene intermediates from precursors like pyridotriazoles or diazo compounds. nih.govrsc.org
Denitrogenative Annulation Reactions from Pyridotriazoles
A formal [4+1] cycloaddition of pyridotriazoles with propargyl alcohols, catalyzed by rhodium, yields pyridyl-substituted 2,5-dihydrofuran derivatives. nih.gov This denitrogenative transformation proceeds through a rhodium carbene, which reacts with the propargyl alcohol to form an oxonium ylide. nih.gov This ylide is in equilibrium with a rhodium enolate, which then undergoes an intramolecular nucleophilic addition in a 5-endo-dig fashion to produce a zwitterionic intermediate. nih.gov Subsequent protoderhodation delivers the final dihydrofuran product. nih.gov
Research has shown that the choice of catalyst is crucial for selectivity. Rhodium(II) carboxylate catalysts, particularly Rh2(esp)2, have been identified as uniquely selective for the formation of the dihydrofuran product over other potential pathways like O-H insertion or acs.orgacs.org-sigmatropic rearrangement. nih.gov This method provides moderate to high yields of the desired substituted 2,5-dihydrofurans. nih.gov
Rhodium Carbenoid-Mediated Transformations
Rhodium carbenoids, transient electrophilic metal carbenes, are key intermediates in many synthetic routes to heterocyclic compounds. rsc.orgcaltech.edu These are typically generated from the decomposition of diazo compounds by coordinatively unsaturated, Lewis acidic rhodium(II) complexes. rsc.orgcaltech.edu The reaction of pyridotriazoles discussed previously is a specific example of a transformation proceeding via a rhodium carbene intermediate. nih.gov
The versatility of rhodium carbenoids allows for their participation in various C-H insertion and annulation reactions to construct complex molecular architectures. rsc.orgrsc.org The general strategy involves the formation of the rhodium carbene, which can then react with a wide range of substrates. researchgate.net In the context of dihydrofuran synthesis, the carbene can engage in cycloaddition or annulation cascades to build the five-membered oxygen-containing ring. nih.gov
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including 2,5-dihydrofurans. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium carbene complexes, commonly known as Grubbs catalysts. wikipedia.org This process forms a cycloalkene and releases a volatile byproduct, typically ethylene, which drives the reaction to completion. wikipedia.org
The synthesis of 2,5-dihydrofuran can be achieved via the RCM of diallyl ether. wikipedia.org However, a common issue with this specific reaction is the potential for unwanted isomerization of the product to the thermodynamically more stable 2,3-dihydrofuran. wikipedia.org This side reaction is believed to be caused by ruthenium hydride species formed during the reaction. wikipedia.org Studies have shown that the addition of specific additives capable of removing these hydride species can effectively suppress the isomerization, leading to the desired 2,5-dihydrofuran as the major product. wikipedia.org RCM is valued for its functional group tolerance and its utility in synthesizing a wide range of ring sizes, making it a staple in natural product synthesis. organic-chemistry.orgrsc.org
| Catalyst Type | Precursor | Product | Challenge | Solution | Source |
|---|---|---|---|---|---|
| Grubbs Catalysts (Ruthenium-based) | Diallyl ether | 2,5-Dihydrofuran | Isomerization to 2,3-Dihydrofuran | Use of additives to remove Ru-hydride species | wikipedia.org |
Iron-Catalyzed Cyclization of Alkynols with Diorganyl Diselenides
An iron-catalyzed system provides a method for the cyclization of 1,4-butyne-diols with diorganyl diselenides to synthesize 3,4-bis(organoselanyl)-2,5-dihydrofurans. acs.orgnih.gov This approach highlights the use of iron, an abundant and less toxic metal, in catalysis. researchgate.net The reaction demonstrates a cooperative effect between the iron salt and the selenium species, as neither component alone is sufficient to promote the cyclization efficiently. acs.org
The proposed mechanism suggests that the reaction initiates through the coordination of iron and the diselenide with an oxygen atom of the diol. acs.org This leads to the formation of a cationic species that is in resonance with an allene intermediate. acs.orgacs.org Nucleophilic attack by a selenolate anion and subsequent coordination steps result in a seleniranium ion, which is then attacked by the second hydroxyl group to close the ring and form the dihydrofuran product. acs.org The optimized reaction conditions are compatible with a range of functional groups on both the diol and the diselenide. acs.orgnih.gov
Copper-Catalyzed Rearrangement of Vinyl Oxiranes
A novel ring expansion of vinyl oxiranes to 2,5-dihydrofurans can be achieved using electrophilic copper(II) acetylacetonate catalysts. acs.orgnih.gov This rearrangement is attractive due to its use of low catalyst loadings (0.5–5 mol %), tolerance of various substitution patterns, and the ability to be performed in the absence of a solvent. researchgate.net A key synthetic advantage is that regioisomeric vinyl oxiranes can be converted into a single dihydrofuran product under these conditions. researchgate.netfigshare.com
The reaction can be performed stereoselectively, providing access to either cis- or trans-2,5-dihydrofuran products by selecting the appropriate vinyl oxirane precursor. nsf.gov This control over stereochemistry enhances the synthetic utility of the method. nsf.gov The proposed mechanism involves the coordination of the electrophilic copper catalyst to both the olefin and the oxirane oxygen, facilitating the rearrangement by bringing the reactive ends into proximity. acs.org More electrophilic catalysts, such as fluorinated copper(II) β-diketonate complexes, have been shown to be faster and more selective. acs.org
| Catalyst | Substrate | Key Features | Yield | Source |
|---|---|---|---|---|
| Copper(II) acetylacetonate complexes (e.g., Cu(acac)2, Cu(tfacac)2) | Vinyl oxiranes | Low catalyst loading, solvent-free option, stereoselective potential | Excellent | acs.orgnih.govresearchgate.net |
Organocatalytic Strategies
Organocatalysis has emerged as a powerful tool in synthetic chemistry, avoiding the use of metals and often proceeding under mild conditions. These strategies are applicable to the formation of dihydrofuran rings through various activation modes.
Anion Relay Chemistry (ARC) is a powerful tactic for rapidly constructing complex molecules in a single operation. organic-chemistry.orgnih.gov The core concept involves the generation of an initial anion that undergoes a rearrangement or addition, transferring the charge to a different part of the molecule to create a new reactive anion, which can then participate in subsequent bond-forming events. organic-chemistry.org This cascade approach allows for the formation of multiple C-C and C-O bonds in one pot.
In the context of dihydrofuran synthesis, organocatalytic domino reactions that proceed via an anion relay mechanism have been developed. For instance, asymmetric Michael-SN2 domino reactions can provide access to enantiomerically enriched dihydrofuran derivatives. metu.edu.tr In one such strategy, a bifunctional organocatalyst, such as a quinine-derived squaramide, activates both a 1,3-dicarbonyl compound (nucleophile) and an α-bromonitroalkene (electrophile). metu.edu.tr The initial Michael addition generates an enolate anion, which then undergoes an intramolecular SN2 cyclization to form the dihydrofuran ring. metu.edu.tr Another approach involves an enolate anion-triggered ring opening of a cyclopropane, which serves as the key step in an anion relay cascade to form functionalized 2,3-dihydrofurans. figshare.com
Stereoselective and Enantiospecific Synthesis
Controlling the three-dimensional arrangement of atoms is critical in modern chemical synthesis. For 2,5-disubstituted dihydrofurans like this compound, methodologies that control both relative (diastereo-) and absolute (enantio-) stereochemistry are highly valuable.
Achieving high diastereoselectivity in the synthesis of 2,5-disubstituted dihydrofurans is a significant challenge. Gold-catalyzed reactions have shown particular promise in this area. The use of a chiral bifunctional biphenyl-2-ylphosphine ligand in conjunction with a gold catalyst enables the synthesis of 2,5-disubstituted 2,5-dihydrofurans from chiral propargylic alcohols with good to excellent diastereoselectivities. organic-chemistry.org This method capitalizes on the ability of gold(I) to act as a soft π-acid, activating the alkyne for intramolecular attack by the alcohol moiety. The stereochemical information from the starting alcohol is effectively transferred to the product, leading to high levels of diastereocontrol.
The synthesis of single-enantiomer products is often accomplished through asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomer over the other.
Gold Catalysis : In reactions involving achiral propargylic alcohol substrates, gold catalysis employing chiral ligands can produce 2,5-disubstituted dihydrofurans with good to excellent enantiomeric excesses (ee). organic-chemistry.org
Palladium Catalysis : Asymmetric intermolecular Heck reactions represent another powerful route. The coupling of cyclic olefins like 2,3-dihydrofuran with aryl bromides can proceed with high enantioselectivity when catalyzed by a palladium complex bearing a suitable chiral ligand. organic-chemistry.org
Organocatalysis : Asymmetric organocatalytic domino reactions, such as the Michael-SN2 sequence, have been shown to produce chiral dihydrofuran derivatives with enantioselectivities reaching up to 97% ee. metu.edu.tr
The success of asymmetric metal catalysis is intrinsically linked to the structure of the chiral ligand. The ligand's steric and electronic properties create a chiral environment around the metal center, which is responsible for differentiating between the two enantiomeric transition states of the reaction. A variety of ligand classes have been successfully employed in the synthesis of chiral dihydrofurans. metu.edu.trorganic-chemistry.org The modularity in the synthesis of many ligands allows for systematic tuning to optimize reactivity and selectivity for a specific transformation. core.ac.uk
| Ligand Class | Metal/Catalyst Type | Reaction Type | Key Feature |
|---|---|---|---|
| Chiral Phosphoramidite | Palladium | Asymmetric Mizoroki-Heck | Effective for couplings with benzyl electrophiles. organic-chemistry.org |
| Spiro Bisphosphine Oxides | Palladium | Asymmetric Intermolecular Heck | Highly stereoselective for coupling cyclic olefins with aryl bromides. organic-chemistry.org |
| Bifunctional Biphenyl-2-ylphosphine | Gold | Cyclization of Propargylic Alcohols | Provides high diastereoselectivity and enantioselectivity. organic-chemistry.org |
| Quinine-Derived Squaramide | Organocatalyst | Domino Michael-SN2 | Acts as a bifunctional H-bond donor catalyst, yielding high ee. metu.edu.tr |
Advanced Synthetic Techniques
Modern synthetic chemistry leverages advanced techniques to improve efficiency, safety, and scope. The synthesis of dihydrofurans has benefited from such innovations.
Gold Self-Relay Catalysis : This strategy involves a single gold catalyst performing multiple, distinct catalytic roles within one reaction sequence. For instance, a gold complex can first act as a π-Lewis acid to catalyze an intramolecular cyclization to form a furan (B31954) intermediate, and then as a σ-Lewis acid to activate a second substrate for a subsequent intermolecular addition reaction with the furan. mdpi.com
Continuous-Flow Synthesis : Performing reactions in a continuous-flow reactor instead of a traditional batch flask offers significant advantages, including improved heat transfer, enhanced safety, and the potential for higher yields. This technology has been successfully applied to the transition-metal-free synthesis of 2,5-diaryl furans, converting 1,3-diene precursors into the target compounds with significantly increased isolated yields compared to batch processes. acs.org
Chemoenzymatic Synthesis : This approach combines chemical and enzymatic steps to achieve high selectivity. A one-pot procedure for synthesizing related tetrahydrofuran cores involves an organocatalytic condensation followed by an enzymatic kinetic resolution using a lipase, affording products with very high enantiomeric excess (up to 99% ee). mdpi.com
Fixed-Bed Catalysis : For large-scale production, continuous fixed-bed catalytic reaction methods offer an efficient process. A method for preparing 2,5-dihydro-2,5-dimethoxyfuran utilizes a fixed-bed reactor to shorten material contact time, reduce side reactions, and solve issues with heat dissipation, ultimately lowering production costs. google.com
Continuous-Flow Synthesis of 2,5-Diaryl Furans via Intermediate Endoperoxides
A transition-metal-free approach for the synthesis of 2,5-diaryl furans has been developed, utilizing a continuous-flow system that proceeds through an intermediate endoperoxide nih.govchemrxiv.orged.ac.ukacs.orgnih.gov. This methodology offers significant advantages over traditional batch processing, including improved safety, waste reduction, and notably higher isolated yields nih.govchemrxiv.orgacs.org. The process involves an oxidation-dehydration sequence starting from readily available 1,3-dienes nih.govchemrxiv.orged.ac.ukacs.org.
The continuous-flow process has been successfully applied to a range of symmetrically and unsymmetrically substituted 1,3-dienes. For instance, the synthesis of 2,5-di(p-tolyl)furan from (1E,3E)-1,4-di-p-tolylbuta-1,3-diene serves as a key example of this methodology's effectiveness. In a comparative study, the continuous-flow synthesis of the 4-methylphenyl substituted furan demonstrated a significant increase in yield compared to the sequential batch approach nih.govacs.org.
The table below presents a comparison of the yields obtained for the synthesis of various 2,5-diaryl furans using both the sequential batch process and the more efficient continuous-flow methodology.
This continuous-flow system not only provides a safer and more efficient route to 2,5-diaryl furans but also allows for the synthesis of novel furan phenylene co-oligomers by incorporating alkyl chains to improve solubility, highlighting its utility in materials chemistry nih.govchemrxiv.orgacs.org.
Mechanistic Investigations and Reaction Pathway Elucidation
Catalytic Cycle Analysis in Metal-Mediated Syntheses
Metal catalysts, particularly those based on rhodium and gold, play a pivotal role in the efficient synthesis of dihydrofurans. While a specific, universally accepted catalytic cycle for the synthesis of 2-(p-Tolyl)-2,5-dihydrofuran is not extensively detailed in the literature, plausible cycles can be constructed based on well-established mechanisms for related dihydrofuran syntheses.
In a hypothetical rhodium-catalyzed pathway, the cycle would likely commence with the formation of a rhodium carbene species. This highly reactive intermediate can then interact with a suitable oxygen-containing substrate, such as an aldehyde or ketone, to generate an oxonium ylide. Subsequent intramolecular rearrangement or cyclization of this ylide would yield the 2,5-dihydrofuran (B41785) ring and regenerate the rhodium catalyst, allowing it to re-enter the catalytic cycle.
For gold-catalyzed syntheses, which often utilize α-hydroxy allene (B1206475) precursors, the catalytic cycle is initiated by the coordination of a gold(I) or gold(III) species to the allenic moiety of a molecule like 1-(p-tolyl)-1-hydroxy-buta-2,3-diene. This coordination activates the allene towards nucleophilic attack. The intramolecular attack by the hydroxyl group then proceeds, leading to the formation of the five-membered dihydrofuran ring. A subsequent protonolysis step releases the this compound product and regenerates the active gold catalyst.
Identification and Characterization of Key Intermediates
The transient nature of reaction intermediates makes their identification and characterization challenging, yet essential for confirming proposed mechanistic pathways.
In the context of rhodium-catalyzed dihydrofuran synthesis, oxonium ylide complexes are postulated as key intermediates. nih.gov The formation of an oxonium ylide involving the p-tolyl substituent would be a critical step. The characterization of these fleeting species often relies on indirect methods such as trapping experiments or computational modeling to provide evidence for their existence and structure.
Gold-catalyzed cyclization reactions frequently employ α-hydroxy allenes as starting materials to produce 2,5-dihydrofurans. organic-chemistry.orgnih.govorganic-chemistry.org For the synthesis of the target compound, the specific intermediate would be 1-(p-tolyl)-1-hydroxy-buta-2,3-diene. This precursor can be synthesized and characterized using standard spectroscopic techniques before its use in the cyclization step.
Table 1: Expected Spectroscopic Data for the α-Hydroxy Allene Precursor of this compound
| Spectroscopic Technique | Anticipated Observations |
| ¹H NMR | Aromatic protons of the p-tolyl group, a singlet for the hydroxyl proton, and characteristic signals for the allenic protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbon atom attached to the hydroxyl group, and the three carbons of the allene unit. |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the alcohol and a characteristic absorption for the C=C=C asymmetric stretch of the allene. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of 1-(p-tolyl)-1-hydroxy-buta-2,3-diene. |
Organocatalyzed syntheses of dihydrofurans can proceed through pathways involving anionic intermediates. nih.govrsc.org For example, the reaction could be initiated by the addition of a nucleophile to an electrophilic precursor, generating an enolate or a similar anionic species. This intermediate would then undergo an intramolecular cyclization to form the dihydrofuran ring. The nature of the organocatalyst, which could be a chiral amine or a phosphine (B1218219), is critical in controlling the formation and reactivity of these anionic intermediates, thereby influencing the stereochemical outcome of the reaction.
Studies on Regioselectivity and Stereoselectivity Determinants
The control of stereochemistry is a fundamental aspect of modern organic synthesis. In the formation of this compound, particularly when chiral centers are established, understanding the factors that govern the predominance of one stereoisomer is of paramount importance.
The terms endo and exo describe the relative stereochemistry of substituents in bicyclic or cyclic systems. In reactions that form the dihydrofuran ring, such as a formal cycloaddition, the substituents on the reacting partners can approach each other in different orientations, leading to either the endo or exo product.
The predominance of the endo product is often observed and is rationalized by the "endo rule," which postulates stabilizing secondary orbital interactions between the π-system of one reactant and the substituents of the other in the transition state. masterorganicchemistry.com Conversely, the exo product is generally considered to be the thermodynamically more stable isomer due to minimized steric repulsion. masterorganicchemistry.comsemanticscholar.org
The final stereochemical outcome depends on whether the reaction is under kinetic or thermodynamic control. Lower reaction temperatures typically favor the formation of the kinetic product (often endo), while higher temperatures can allow for equilibration to the more stable thermodynamic product (often exo). semanticscholar.org The choice of catalyst and solvent can also significantly influence the energy of the respective transition states and thus the observed stereoselectivity. nih.gov
Table 2: Factors Influencing Endo vs. Exo Predominance in Dihydrofuran Synthesis
| Factor | Effect on Stereoselectivity |
| Reaction Temperature | Lower temperatures generally favor the kinetically controlled endo product. Higher temperatures can lead to the thermodynamically favored exo product. |
| Catalyst | Lewis acid catalysts can enhance secondary orbital interactions, potentially increasing the yield of the endo product. |
| Solvent Polarity | The polarity of the solvent can influence the relative stabilities of the endo and exo transition states. |
| Steric Effects | Bulky substituents on the reactants can disfavor the sterically more hindered endo transition state, leading to a higher proportion of the exo product. |
Factors Influencing Product Selectivity in Heck Couplings
The Heck arylation of 2,3-dihydrofuran (B140613) can lead to the formation of two main regioisomers: the kinetically favored 2-aryl-2,3-dihydrofuran and the thermodynamically more stable 2-aryl-2,5-dihydrofuran. The selectivity towards this compound is therefore influenced by a variety of factors that can promote the isomerization of the initially formed kinetic product. Key factors include the choice of palladium precursor, ligands, and the use of additives such as ionic liquids.
One study systematically investigated the Heck arylation of 2,3-dihydrofuran with iodobenzene, providing insights that are applicable to the synthesis of this compound. The research highlighted the significant impact of different palladium precursors and chiral ionic liquids (CILs) on the conversion and selectivity of the reaction. mdpi.com
The addition of CILs containing an L-prolinate anion was found to generally decrease the selectivity towards the thermodynamically favored 2-phenyl-2,5-dihydrofuran. This suggests that the CIL hinders the double bond isomerization required for the formation of the 2,5-dihydrofuran ring system. mdpi.com For instance, with the PdCl₂(cod) precursor, the addition of [DDA][L-PRO] caused a significant drop in the ratio of the 2,5-dihydrofuran product to the other isomers. mdpi.com
Conversely, the use of a CIL with an L-lactate anion, [NBu₄][L-LAC], in conjunction with the PdCl₂(PPh₃)₂ precursor, resulted in a high selectivity for the 2,5-dihydrofuran product. mdpi.com This indicates that the combination of the phosphine ligand and the lactate-based ionic liquid creates a catalytic system that favors the formation of the thermodynamically stable isomer. mdpi.com
| Palladium Precursor | Ionic Liquid (CIL) | Selectivity (2,5-isomer / (2,3-isomer + other)) |
|---|---|---|
| PdCl₂(cod) | None | 10.8 |
| PdCl₂(cod) | [DDA][L-PRO] | 1.2 - 2.9 |
| [PdCl(allyl)]₂ | None | 4.8 |
| [PdCl(allyl)]₂ | [NBu₄][L-PRO] | 2.3 - 2.5 |
| PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | ~7.0 |
Another study focused on the asymmetric Heck arylation of 2,3-dihydrofuran with various aryl iodides, including 4-iodotoluene, which directly leads to the formation of enantioenriched 2-(p-tolyl)-dihydrofuran derivatives. nih.gov This research demonstrated that chiral ionic liquids with L-prolinate anions could induce high enantioselectivity, primarily affording the 2-aryl-2,3-dihydrofuran product. nih.gov However, the formation of the 2,5-dihydrofuran isomer is a competing pathway.
The choice of the non-chiral cation in the ionic liquid was also shown to significantly influence both the yield and stereoselectivity of the reaction, indicating a complex interplay of factors governing the reaction outcome. nih.gov
Transition State Analysis and Reaction Coordinate Mapping
The key steps in the formation of this compound via the Heck reaction are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the p-tolyl halide (e.g., 4-iodotoluene) to form a Pd(II) intermediate, arylpalladium(II) halide. This step involves the breaking of the carbon-halogen bond and the formation of new palladium-carbon and palladium-halogen bonds. The transition state for this step would involve the concerted interaction of the palladium center with the aryl halide.
Olefin Coordination and Migratory Insertion: The 2,3-dihydrofuran coordinates to the arylpalladium(II) complex. This is followed by migratory insertion of the p-tolyl group into the double bond of the dihydrofuran. This step is crucial for determining the regioselectivity of the reaction. The insertion occurs in a syn-fashion, leading to the formation of a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. The transition state for this step would involve a four-membered ring-like structure containing palladium, the two carbons of the double bond, and the ipso-carbon of the p-tolyl group. The relative energies of the transition states for insertion at the C2 versus the C3 position of the dihydrofuran ring dictate the initial regioselectivity.
β-Hydride Elimination: For the formation of the initial kinetic product, 2-(p-Tolyl)-2,3-dihydrofuran, a β-hydride elimination occurs from the σ-alkylpalladium(II) intermediate. This step requires a syn-coplanar arrangement of the palladium and a hydrogen atom on the adjacent carbon. The transition state involves the elongation of a C-H bond and the formation of a Pd-H bond.
Isomerization to this compound: The formation of the thermodynamically more stable 2,5-dihydrofuran isomer occurs through a process of reversible β-hydride elimination and re-addition of the palladium-hydride species across the double bond. This allows for the migration of the double bond within the dihydrofuran ring. The transition states for these elimination and re-addition steps would be similar in nature to the initial β-hydride elimination.
Reductive Elimination: The final step involves the reductive elimination of H-X (where X is the halide) from the palladium hydride species, typically facilitated by a base, to regenerate the active Pd(0) catalyst and complete the catalytic cycle.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
DFT calculations are widely employed to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For 2-(p-Tolyl)-2,5-dihydrofuran, a common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)).
These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. The electronic structure is often analyzed through the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.8 D |
DFT is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this can include cycloaddition reactions, electrophilic additions to the double bond, or ring-opening reactions. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. DFT calculations can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For instance, in a Diels-Alder reaction involving the dihydrofuran ring, DFT can determine whether the two new carbon-carbon bonds form simultaneously or sequentially.
From the computed potential energy surface, important kinetic and thermodynamic parameters can be derived. Transition State Theory (TST) can be used in conjunction with the calculated activation energies to estimate reaction rate constants.
Thermodynamic properties such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can also be calculated. A negative ΔG indicates a spontaneous reaction. By comparing the Gibbs free energies of different possible products, the thermodynamic stability and product distribution at equilibrium can be predicted. These computational insights are invaluable for optimizing reaction conditions to favor the desired products.
Molecular Electron Density Theory (MEDT) for Understanding Reactivity
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, focusing on the changes in electron density during a reaction rather than on molecular orbital interactions. mdpi.com MEDT posits that the capacity for electron density to change determines a molecule's reactivity. nih.gov
In the context of this compound, MEDT can be used to analyze its reactivity in reactions such as cycloadditions. nih.govresearchgate.net This is achieved by calculating conceptual DFT indices like the global electrophilicity (ω) and nucleophilicity (N) indices. These indices help to classify the compound as an electrophile or a nucleophile in a given reaction. The global electron density transfer (GEDT) at the transition state can also be calculated to quantify the polar nature of the reaction. encyclopedia.pub
Evaluation of Principles of Bond Order Conservation in Dihydrofuran Systems
The principle of bond order conservation states that during a chemical reaction, the total bond order of the system is conserved. This principle can be a useful tool for understanding and predicting the structures of transition states.
For reactions involving the dihydrofuran ring of this compound, such as catalytic hydrogenation or ring-opening, the bond order of the C=C double bond will decrease, while the bond orders of the newly forming C-H or C-X bonds will increase. The transition state can be conceptualized as a structure where the sum of the bond orders of the breaking and forming bonds is constant. This principle can be used to construct simplified models of reaction pathways and to estimate activation energies. The bond order itself is an indicator of bond strength. encyclopedia.pub
Computational Design and Optimization of Catalytic Systems and Ligands
Computational methods play a crucial role in the rational design of new catalysts and the optimization of existing ones. For the synthesis of this compound, which can be achieved through various catalytic reactions such as the Heck reaction or ring-closing metathesis, DFT calculations can be used to screen potential catalysts and ligands. mdpi.com
By calculating the energies of intermediates and transition states for a proposed catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst and ligands influence the reaction's efficiency and selectivity. This knowledge can guide the design of new ligands with specific electronic and steric properties to improve the catalyst's performance. For example, in a palladium-catalyzed Heck reaction to form the 2-aryl-2,5-dihydrofuran, computations can help in selecting the optimal phosphine (B1218219) ligand to maximize the yield and regioselectivity.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Confirmation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(p-Tolyl)-2,5-dihydrofuran, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, would be instrumental in confirming its molecular structure and assigning the relative stereochemistry of its chiral center at the C2 position.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the p-tolyl group and the dihydrofuran ring. The aromatic protons of the p-tolyl group would appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring. The methyl protons of the tolyl group would present as a singlet in the upfield region (around δ 2.3 ppm).
The protons on the dihydrofuran ring would provide key structural information. The proton at the C2 position, being adjacent to both the oxygen atom and the aromatic ring, would likely appear as a multiplet. The olefinic protons at C3 and C4 would be observed in the region of δ 5.8-6.0 ppm, and their coupling would confirm the double bond's presence. The diastereotopic protons at the C5 position would likely appear as two distinct multiplets due to their different spatial relationships with the substituent at C2. Advanced NMR techniques such as Correlation Spectroscopy (COSY) would be employed to establish the connectivity between these protons.
The ¹³C NMR spectrum would further corroborate the structure, with characteristic chemical shifts for the aromatic, olefinic, and aliphatic carbons. The number of distinct signals would confirm the molecular symmetry. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial in assigning the carbon signals by correlating them to their attached protons and protons that are two or three bonds away, respectively.
The stereochemical assignment of the chiral center at C2 could be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY. These experiments can reveal through-space interactions between protons, which can help determine the relative orientation of the p-tolyl group with respect to the dihydrofuran ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 5.5 - 5.8 | m |
| H-3, H-4 | 5.8 - 6.1 | m |
| H-5 | 4.6 - 4.9 | m |
| Ar-H | 7.1 - 7.4 | d, d |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula, C₁₁H₁₂O.
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (160.21 g/mol ). The fragmentation of the molecular ion provides a "fingerprint" that can be used to deduce the structure of the molecule. The energetically unstable molecular ion can break into smaller, charged fragments and uncharged radicals. chemguide.co.uk
The fragmentation pattern of this compound would likely involve cleavages at the bonds adjacent to the oxygen atom and the aromatic ring, leading to the formation of stable carbocations. A prominent fragmentation pathway could be the loss of the p-tolyl group, resulting in a fragment corresponding to the dihydrofuran moiety. Another possible fragmentation could involve the opening of the dihydrofuran ring. The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), allows for the confirmation of the proposed structure.
While a specific mass spectrum for this compound is not available, the fragmentation of the related furan (B31954) molecule has been studied, showing that the breaking of C-C or C-O bonds is a common fragmentation pathway. ed.ac.uk The fragmentation of the dihydrofuran ring in the title compound would likely follow similar principles.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 160 | [C₁₁H₁₂O]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
X-ray Crystallography for Definitive Structural Determination and Absolute Configuration
X-ray crystallography is an unparalleled technique for providing an unambiguous and highly accurate three-dimensional structure of a molecule in the solid state. nih.gov This method is capable of determining the precise spatial arrangement of atoms, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. nih.gov
For this compound, which contains a stereocenter at the C2 position, X-ray crystallography would be the definitive method to establish its absolute configuration if a single enantiomer can be crystallized. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the atoms can be determined. nih.gov
The crystal structure would reveal the conformation of the dihydrofuran ring, which is typically found in an envelope or twisted conformation. It would also precisely define the orientation of the p-tolyl substituent relative to the dihydrofuran ring. This information is invaluable for understanding the molecule's steric and electronic properties and how it might interact with other molecules.
While no specific crystallographic data for this compound was found, the crystal structures of other dihydrofuran derivatives have been reported, providing insights into the expected structural features. arkat-usa.org For instance, the crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide shows the conformation of a dihydropyrazole ring and the orientation of a p-tolyl group. researchgate.net
Utilization of Spectroscopic Techniques for In Situ Reaction Monitoring
The real-time analysis of chemical reactions as they occur, known as in situ reaction monitoring, is a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. Spectroscopic techniques such as NMR and IR are well-suited for this purpose.
The synthesis of this compound, for example, via a Heck coupling of 2,3-dihydrofuran (B140613) with a p-tolyl halide, could be monitored in situ using NMR spectroscopy. organic-chemistry.org By acquiring NMR spectra at regular intervals throughout the reaction, the disappearance of starting materials and the appearance of the product can be quantified. This allows for the determination of reaction rates and the identification of any reaction intermediates or byproducts that may form.
Similarly, in situ Infrared (IR) spectroscopy can be used to monitor the progress of a reaction by tracking the changes in the vibrational frequencies of functional groups. For instance, the formation of the C-O-C ether linkage in the dihydrofuran ring would result in the appearance of a characteristic absorption band in the IR spectrum.
The data obtained from in situ monitoring provides a detailed picture of the reaction profile, which is essential for mechanistic elucidation and process optimization. While specific studies on the in situ monitoring of this compound synthesis were not identified, the principles of these techniques are widely applied in organic synthesis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dihydrofuran |
Synthetic Applications and Downstream Chemical Transformations
Role as Versatile Intermediates in Organic Synthesis
The unique combination of functionalities within 2-(p-Tolyl)-2,5-dihydrofuran allows it to serve as a starting point for a diverse range of chemical entities, including pharmacologically relevant scaffolds and natural product analogues.
The 2,5-dihydrofuran (B41785) ring system is a direct precursor to the corresponding saturated tetrahydrofuran core. The carbon-carbon double bond within the ring can undergo various addition reactions, such as catalytic hydrogenation, to yield 2-(p-tolyl)tetrahydrofuran. This transformation allows for the stereocontrolled introduction of substituents, leading to highly functionalized trans-2,5-disubstituted tetrahydrofurans. nih.gov The synthesis of these functionalized derivatives is often achieved through multi-step cascade reactions, starting from precursors that can be modified to include the p-tolyl group. researchgate.net The resulting substituted tetrahydrofuran framework is a common motif in numerous natural products and biologically active molecules.
Lignans are a large class of natural products characterized by a dimeric structure formed from two phenylpropanoid units. scripps.edu Many lignans possess a central tetrahydrofuran ring and exhibit a wide range of biological activities, including antiviral and antitumor properties. nih.govresearchgate.net The structure of this compound, containing both the heterocyclic furan (B31954) ring and an aromatic moiety, makes it an ideal building block for the synthesis of lignan analogues. For instance, synthetic strategies toward tetrahydrofuran lignans have utilized 2,5-dihydrofuran as a starting material, introducing benzyl substituents through methods like cycloaddition followed by SN2 displacement. mdpi.com By starting with the p-tolyl group already in place, this compound provides a more direct route to analogues of dibenzyltetrahydrofuran lignans. nih.gov
The 2-(p-tolyl)furan scaffold is integral to the synthesis of more complex heterocyclic systems, such as furan-3(2H)-imines. An efficient, one-step method has been developed to generate these scaffolds through the reaction of α,β-unsaturated ketones with aniline derivatives. nih.govnih.govresearchgate.net This process involves a 1,4-addition of the aniline, followed by an intramolecular cyclization to produce the furan-3(2H)-imine core. nih.govresearchgate.net This methodology has been successfully applied to create a variety of substituted imines, including those bearing a p-tolyl group at the 2-position of the furan ring. researchgate.net
Applications in Materials Chemistry
Development of Precursors for Optoelectronic Materials
While this compound is not directly polymerized, it can serve as a valuable precursor for the synthesis of monomers used in the production of poly(p-phenylene vinylene) (PPV) derivatives. PPV and its analogues are a significant class of conjugated polymers known for their applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors nih.govwikipedia.org.
One plausible synthetic pathway involves the conversion of this compound into a p-xylylene-type monomer, which can then undergo polymerization via established methods like the Gilch polymerization researchgate.netnih.gov. The Gilch route is a widely used method for synthesizing PPV derivatives and involves the base-induced polymerization of α,α'-dihalo-p-xylenes nih.gov. The presence of the p-tolyl group on the dihydrofuran ring allows for the creation of a substituted PPV, where the tolyl group is incorporated into the polymer backbone.
The introduction of substituents like the tolyl group onto the PPV backbone is crucial for creating processable and high-performance materials researchgate.net. Unsubstituted PPV is notoriously insoluble, which severely limits its practical applications wikipedia.orgnih.gov. The tolyl group, being an alkyl-aryl substituent, can disrupt the close packing of the polymer chains, thereby increasing its solubility in common organic solvents.
Another potential, though less directly documented for this specific molecule, is the use of ring-opening metathesis polymerization (ROMP). While ROMP of 2,3-dihydrofuran (B140613) has been explored for creating degradable polymers, a similar approach for 2-aryl-2,5-dihydrofurans could potentially lead to polymers with interesting architectures nih.govstanford.edu. However, this would require specific catalysts and reaction conditions to achieve the desired conjugated polymer structure suitable for optoelectronic applications.
The general strategy for developing precursors from this compound for optoelectronic materials is summarized in the table below.
| Precursor Strategy | Polymerization Method | Target Polymer | Potential Advantages |
| Conversion to a substituted α,α'-dihalo-p-xylene | Gilch Polymerization | Poly(p-tolyl vinylene) derivative | Established and scalable route to high molecular weight polymers. |
| Functionalization for Heck coupling | Heck Coupling Polymerization | Tolyl-substituted PPV | Good control over polymer structure and molecular weight. |
| Modification for Ring-Opening Metathesis Polymerization | ROMP | Functionalized polyalkenamer | Potential for novel polymer architectures and block copolymers. |
Strategies for Modulating Solubility and Material Properties
The incorporation of the p-tolyl group from this compound into a conjugated polymer backbone is a key strategy for modulating the final material's solubility and optoelectronic properties. The solubility of conjugated polymers is a critical factor for their processing from solution to form thin films for electronic devices researchgate.netnih.gov.
The tolyl group, consisting of a methyl-substituted phenyl ring, enhances solubility through steric effects. The bulkiness of the tolyl group prevents the polymer chains from aggregating too strongly, which would otherwise lead to precipitation from solution. This improved solubility allows for the use of various solution-based deposition techniques, such as spin-coating and inkjet printing, to fabricate uniform and high-quality thin films.
Beyond solubility, the tolyl group can also influence the electronic properties of the resulting polymer. The electron-donating nature of the methyl group on the phenyl ring can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This, in turn, influences the polymer's absorption and emission spectra, as well as its charge transport characteristics. By tuning these electronic properties, materials can be optimized for specific applications, such as emitting light of a particular color in an OLED or absorbing a specific range of the solar spectrum in a photovoltaic cell.
The table below illustrates the expected influence of the p-tolyl substituent on the properties of a hypothetical poly(p-phenylene vinylene) derivative, based on general principles observed in substituted conjugated polymers.
| Property | Unsubstituted PPV | Hypothetical Poly(p-tolyl vinylene) | Rationale for Change |
| Solubility | Insoluble | Soluble in common organic solvents (e.g., toluene, chloroform) | The steric hindrance from the tolyl group disrupts interchain packing, increasing free volume and allowing solvent molecules to interact with the polymer chains. |
| HOMO Energy Level | Lower | Higher | The electron-donating methyl group of the tolyl substituent increases the electron density of the conjugated backbone, raising the HOMO energy level. |
| LUMO Energy Level | Relatively Unchanged | Slightly lowered or unchanged | The effect of the alkyl group on the LUMO is generally less pronounced than on the HOMO. |
| Optical Band Gap | Larger | Smaller | The increase in the HOMO energy level, with a relatively stable LUMO, leads to a smaller energy gap between them. This typically results in a red-shift in the absorption and emission spectra. |
| Film Morphology | Crystalline, often rough | More amorphous, smoother films | The irregular placement of the bulky tolyl groups can disrupt the crystalline packing of the polymer chains, leading to a more amorphous film morphology which can be beneficial for certain device applications. |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards environmental stewardship has catalyzed the development of sustainable synthetic methodologies for dihydrofurans. nih.gov This green approach prioritizes high atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. rsc.orgrsc.org A significant trend is the replacement of traditional organic solvents with more benign alternatives, such as water. Research has demonstrated efficient domino reactions in aqueous media to produce 2,3-dihydrofuran (B140613) derivatives, showcasing the potential for water-compatible syntheses. oup.com
Organocatalysis represents another cornerstone of green synthetic strategies, offering metal-free reaction pathways. rsc.org For instance, a modular method for preparing 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals proceeds with high efficiency and generates water as the only byproduct. rsc.orgrsc.org Furthermore, the valorization of biomass is a key focus. Platform chemicals derived from carbohydrates, such as 5-hydroxymethylfurfural (B1680220) (HMF), are being explored as renewable starting materials for various furan (B31954) derivatives. mdpi.comunive.it Biocatalytic transformations, using whole-cell systems or isolated enzymes, are being developed to convert HMF into valuable products like 2,5-bis(hydroxymethyl)furan (BHMF), highlighting a path towards bio-based production routes. nih.govmdpi.comresearchgate.net These biocatalytic processes often occur under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis. researchgate.netnih.gov
The table below summarizes key green chemistry approaches applicable to dihydrofuran synthesis.
| Green Strategy | Approach | Example/Benefit |
| Solvent Replacement | Use of water as a reaction medium | Domino Michael addition–alkylation for 2,3-dihydrofurans in water. oup.com |
| Catalysis | Metal-free organocatalysis | Synthesis from γ-hydroxy enals with water as the sole byproduct. rsc.org |
| Feedstocks | Utilization of biomass-derived chemicals | Conversion of carbohydrates and HMF into furan derivatives. mdpi.comrsc.org |
| Biocatalysis | Whole-cell or enzymatic transformations | Synthesis of 2,5-bis(hydroxymethyl)furan from HMF. nih.govmdpi.com |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product | Organocatalytic methods demonstrate high atom economy. rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity (including regio-, chemo-, and stereoselectivity) is paramount in modern organic synthesis. The development of novel catalytic systems is central to controlling the outcome of reactions that produce substituted dihydrofurans. Transition metals like gold, palladium, rhodium, and silver have been instrumental in this endeavor.
Gold catalysis, for example, can provide 2,5-disubstituted 2,5-dihydrofurans with excellent diastereoselectivity or enantioselectivity depending on the substrate and ligand used. organic-chemistry.org Palladium-catalyzed Heck reactions have been refined to afford regioselective synthesis of 2-aryl-2,5-dihydrofurans, a class of compounds that includes 2-(p-Tolyl)-2,5-dihydrofuran. organic-chemistry.org
Rhodium catalysis has enabled a remarkable level of control in the arylation of 2,5-dihydrofuran (B41785). By carefully fine-tuning the reaction conditions, researchers can selectively steer the reaction down four different pathways, yielding either 2-aryl or 3-aryl homoallylic alcohols, or 3-aryl or 4-aryl-2,3-dihydrofurans. acs.orgresearchgate.net This divergent synthesis from a single starting material showcases the power of catalyst and condition optimization. Similarly, novel silver catalysts have been developed that promote the enantioselective synthesis of 2,5-dihydrofurans through the intramolecular capture of oxonium ylides. arizona.edu
The table below details examples of novel catalytic systems and their impact on selectivity in dihydrofuran synthesis.
| Catalyst System | Type of Selectivity | Product Class |
| Gold (Au) with Chiral Ligand | Enantioselectivity, Diastereoselectivity | 2,5-disubstituted 2,5-dihydrofurans. organic-chemistry.org |
| Palladium (Pd) with P-ligand | Regioselectivity | 2-aryl-2,5-dihydrofurans. organic-chemistry.org |
| Rhodium (Rh) | Controllable Regioselectivity | Divergent synthesis of four different arylated products. acs.orgresearchgate.net |
| Silver (Ag) Bifunctional Catalyst | Enantioselectivity, Chemoselectivity | 2,5-dihydrofurans. arizona.edu |
| Copper (Cu) | Enantioselectivity | Chiral dihydrofuran products via domino reactions. mdpi.com |
Advancements in Asymmetric Synthesis Methodologies
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement, making asymmetric synthesis a critical field of research. For this compound and its analogs, the development of methodologies that can selectively produce a single enantiomer is a significant goal.
Catalytic asymmetric synthesis has emerged as the most powerful tool for this purpose. The use of transition metals paired with chiral ligands is a well-established strategy. Gold catalysis employing a chiral biphenyl-2-ylphosphine ligand, for instance, can produce 2,5-dihydrofurans from achiral substrates with high enantiomeric excesses. organic-chemistry.org Similarly, bifunctional silver catalysts have been designed for the highly chemo- and enantioselective synthesis of these heterocycles. arizona.edu
Beyond transition metals, organocatalysis provides a complementary approach. Chiral organocatalysts can activate substrates to facilitate stereocontrolled cyclization reactions. Furthermore, diastereoselective reactions using chiral auxiliaries represent another important strategy. For example, a chiral vinyl sulfoxide (B87167) has been shown to undergo highly diastereoselective Diels-Alder cycloadditions with furans, yielding enantiomerically pure bicyclic adducts that serve as versatile precursors to highly substituted tetrahydrofurans. nih.gov These advancements are paving the way for the routine and predictable synthesis of optically active dihydrofuran derivatives.
Integration of Flow Chemistry for Scalable Production
Translating a laboratory-scale synthesis into an industrial production process presents numerous challenges, including safety, scalability, and consistency. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers solutions to many of these challenges. pharmasalmanac.com This technology is increasingly being applied to the synthesis of heterocyclic compounds, including furan derivatives. technologynetworks.com
For the synthesis of 2,5-diaryl furans, a close analog to this compound, a transition-metal-free continuous-flow process has been developed. acs.orgnih.gov This method streamlines an oxidation-dehydration sequence, crucially avoiding the need to isolate a potentially unstable endoperoxide intermediate. acs.orgchemrxiv.org This not only enhances safety but also leads to a significant improvement in isolated yields compared to traditional batch processing. acs.orglboro.ac.uk
The key advantages of flow chemistry for producing dihydrofuran derivatives include:
Enhanced Safety: Hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risk. chemrxiv.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. pharmasalmanac.com
Scalability: Production can be scaled up by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"), which is often more straightforward than scaling up large batch reactors. pharmasalmanac.com
Consistency: Automation and precise control over reaction parameters lead to better batch-to-batch consistency and higher product quality. technologynetworks.com
The integration of flow chemistry is a promising avenue for the efficient, safe, and scalable production of this compound and related compounds for pharmaceutical and material science applications. technologynetworks.comnih.gov
Computational Predictions for Designing Novel Dihydrofuran Architectures
Computational chemistry has become an indispensable tool in modern synthetic planning, shifting the paradigm from trial-and-error experimentation to rational, predictive design. mit.edu Using techniques like Density Functional Theory (DFT), chemists can model reaction pathways, predict the stability of intermediates, and understand the origins of selectivity. researchgate.netorganic-chemistry.org
In the context of dihydrofuran synthesis, computational models can be used to:
Elucidate Reaction Mechanisms: DFT calculations have been employed to reveal mechanistic insights into the synthesis of 2,3-dihydrofurans and the ring-opening of 2,5-dihydrofurans, helping to explain observed reactivity and stereoselectivity. researchgate.netorganic-chemistry.org
Predict Substrate Scope: By modeling the electronic and steric properties of various starting materials, researchers can predict which substrates are likely to be successful in a given reaction. This pre-screening process can save significant time and resources. mit.edu
Design Novel Catalysts: Computational tools can aid in the in-silico design of new ligands or catalysts with enhanced activity or selectivity for specific transformations, accelerating the discovery of next-generation catalytic systems.
Explore New Architectures: Modeling can predict the feasibility of synthesizing novel and more complex dihydrofuran-containing molecules that may possess desirable properties but are currently synthetically inaccessible.
This predictive power allows for a more targeted and efficient approach to synthetic chemistry, accelerating the discovery of new reactions and enabling the design of complex dihydrofuran architectures with tailored properties. mit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
